

3,4-Dichlorophenylacetone CAS number 6097-32-1 properties

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Compound of Interest

Compound Name: 3,4-Dichlorophenylacetone

Cat. No.: B3025358

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An In-depth Technical Guide to **3,4-Dichlorophenylacetone** (CAS 6097-32-1) for Advanced Research and Development

Executive Summary

This document provides a comprehensive technical overview of **3,4-Dichlorophenylacetone** (CAS No. 6097-32-1), a pivotal chemical intermediate for professionals in pharmaceutical development, agrochemical synthesis, and material science. This guide delineates its core physicochemical properties, expected spectroscopic signatures, a representative synthesis protocol with mechanistic rationale, and key applications. Furthermore, it outlines robust analytical methodologies for purity assessment and details critical safety and handling protocols. The content is structured to provide not just data, but actionable, field-proven insights grounded in established chemical principles, empowering researchers to leverage this versatile compound effectively and safely in their R&D endeavors.

Introduction: A Versatile Chlorinated Aromatic Building Block

3,4-Dichlorophenylacetone, also known as 1-(3,4-Dichlorophenyl)propan-2-one, is a chlorinated aromatic ketone that serves as a highly versatile precursor in organic synthesis.^[1]^[2] Its molecular architecture, featuring a dichlorinated phenyl ring attached to an acetone moiety, offers a unique combination of stability and reactivity. The chlorine substituents on the aromatic ring significantly influence the electronic properties of the molecule and provide

handles for further functionalization, while the reactive ketone group allows for a wide range of chemical transformations.[2]

These structural features make it an invaluable intermediate in the synthesis of complex organic molecules. It is prominently utilized in the development of active pharmaceutical ingredients (APIs), particularly analgesics and anti-inflammatory agents, as well as in the formulation of agrochemicals like pesticides.[1] Its utility also extends to the synthesis of complex aromatic compounds for the fragrance industry and the development of specialized polymers and resins.[1] This guide aims to serve as a detailed resource for scientists, providing the technical depth necessary to fully exploit the synthetic potential of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its successful application in research. This section details the known physical and chemical data for **3,4-Dichlorophenylacetone** and provides an expert interpretation of its expected spectroscopic profile.

Core Physicochemical Properties

The primary identifying and physical characteristics of **3,4-Dichlorophenylacetone** are summarized below. This data is essential for reaction planning, dosage calculations, and safety assessments.

Property	Value	Source(s)
CAS Number	6097-32-1	[1]
Synonyms	1-(3,4-Dichlorophenyl)propan-2-one	[1]
Molecular Formula	C ₉ H ₈ Cl ₂ O	[1]
Molecular Weight	203.07 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity	≥ 96-98.5% (typically by GC)	[1]
Refractive Index	~1.55	[1]
Storage Conditions	Store in a dry, cool, well-ventilated place; 0-8 °C recommended	[1][3]

Spectroscopic Signature Analysis

While publicly available spectra for this specific compound are scarce, its structure allows for a confident prediction of its spectral characteristics. This analysis is crucial for reaction monitoring and structural confirmation of the final product.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct sets of signals.
 - Aromatic Region (~7.0-7.5 ppm): The three protons on the dichlorinated phenyl ring would appear in this region. Due to the substitution pattern, they would present a complex splitting pattern (e.g., a doublet, a singlet-like signal, and a doublet of doublets).
 - Methylene Protons (~3.7 ppm): A sharp singlet integrating to two protons is expected for the CH₂ group situated between the aromatic ring and the carbonyl group.
 - Methyl Protons (~2.2 ppm): A singlet integrating to three protons would correspond to the terminal methyl (CH₃) group of the acetone moiety.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR would provide a carbon map of the molecule.
 - Carbonyl Carbon (~205 ppm): A prominent signal in the downfield region, characteristic of a ketone.
 - Aromatic Carbons (~130-140 ppm): Six signals are expected, though some may overlap. The carbons directly bonded to chlorine atoms will have their chemical shifts significantly influenced.
 - Methylene Carbon (~50 ppm): The CH_2 carbon signal.
 - Methyl Carbon (~30 ppm): The CH_3 carbon signal.
- IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl group.
 - C=O Stretch (~1715 cm^{-1}): A very strong absorption indicating the presence of the ketone functional group.
 - C-H Aromatic Stretch (~3050-3100 cm^{-1}): Signals corresponding to the C-H bonds on the phenyl ring.
 - C-H Aliphatic Stretch (~2900-3000 cm^{-1}): Signals for the methylene and methyl C-H bonds.
 - C=C Aromatic Stretch (~1600 cm^{-1} and ~1475 cm^{-1}): Absorptions from the phenyl ring skeletal vibrations.
- MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight and isotopic distribution.
 - Molecular Ion (M^+): A cluster of peaks will be observed for the molecular ion due to the presence of two chlorine atoms. The expected peaks would be at m/z 202 (for ^{35}Cl , ^{35}Cl), 204 (for ^{35}Cl , ^{37}Cl), and 206 (for ^{37}Cl , ^{37}Cl) with a characteristic approximate ratio of 9:6:1. This isotopic pattern is a definitive confirmation of a dichlorinated compound.

Synthesis and Mechanistic Insights

While multiple synthetic routes to **3,4-Dichlorophenylacetone** may exist, a common and logical approach involves the acylation of 1,2-dichlorobenzene. This section provides a representative protocol and explains the chemical principles that ensure its success.

Representative Synthesis Protocol: Friedel-Crafts Acylation Approach

This two-step protocol is a robust method for preparing phenylacetones from the corresponding benzene derivative.

Step 1: Synthesis of 3,4-Dichlorophenylacetic acid This intermediate is commercially available but can be synthesized from 3,4-dichlorotoluene via oxidation.^[4]

Step 2: Acylation of 3,4-Dichlorophenylacetic acid

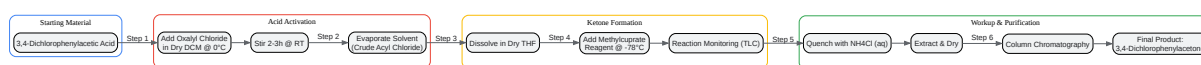
- **Activation:** In a flame-dried, three-neck flask equipped with a reflux condenser and magnetic stirrer, suspend 3,4-Dichlorophenylacetic acid (1 equivalent) in a dry, inert solvent like dichloromethane (DCM).
- **Reagent Addition:** Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C to convert the carboxylic acid to the more reactive acyl chloride.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 3,4-dichlorophenylacetyl chloride.
- **Methylation:** The crude acyl chloride is dissolved in dry THF and treated with a methylating agent like methylmagnesium bromide (a Grignard reagent) or, more safely in a lab setting, with a methylcuprate reagent at low temperature (-78 °C) to form the final ketone product.
- **Quenching & Workup:** The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

- Purification: The crude product is purified via column chromatography on silica gel or by recrystallization to yield pure **3,4-Dichlorophenylacetone**.

Rationale and Self-Validating System

- Causality of Experimental Choices: The conversion of the carboxylic acid to an acyl chloride (Step 1-3) is critical because carboxylic acids themselves are not electrophilic enough to be directly acylated. The acyl chloride is a potent electrophile. The use of a soft nucleophile like a cuprate (Step 4) is often preferred for reacting with acyl chlorides to form ketones, as it helps prevent the common side reaction of over-addition (to form a tertiary alcohol) that can occur with more reactive organometallics like Grignard reagents.
- Trustworthiness through In-Process Controls: The protocol's integrity is maintained by constant monitoring. The conversion to the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). The progress of the final reaction (Step 4) should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. The identity and purity of the final product must be confirmed by the spectroscopic methods detailed in Section 2.2.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3,4-Dichlorophenylacetone**.

Applications in Research and Development

The utility of **3,4-Dichlorophenylacetone** is defined by its role as a versatile synthetic intermediate.

- **Pharmaceutical Development:** This is a primary application area. The compound serves as a crucial building block for synthesizing more complex molecules with potential therapeutic value. It is particularly noted for its use in developing anti-inflammatory and analgesic medications, where the dichlorophenyl moiety is a common feature in bioactive compounds.
[1]
- **Agrochemical Synthesis:** In the agrochemical industry, it is used to create active ingredients for pesticides and herbicides.[1] The chlorinated aromatic structure is a well-known toxophore in many crop protection agents. The related compound, 3,4-dichlorophenylacetic acid, has been identified as an auxin analog, promoting root growth in crops, highlighting the biological relevance of this chemical scaffold.[5][6]
- **Aromatic Compound and Material Science:** The compound is also employed in the production of complex aromatic molecules used as fragrances and flavoring agents.[1] Furthermore, its structure can be incorporated into polymers and resins to confer specific properties, such as thermal stability or flame retardancy, contributing to advancements in material science.[1]

Analytical Methodologies

Accurate and reliable analytical methods are essential for ensuring the purity of **3,4-Dichlorophenylacetone** and for quantifying it in various matrices.

Chromatographic Characterization (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard and effective method for analyzing this compound due to the strong UV absorbance of the phenyl ring.

- **System Preparation:** Use an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- **Mobile Phase:** A gradient elution is typically effective. For example, start with a mixture of Acetonitrile and Water (e.g., 50:50 v/v), ramping to a higher concentration of Acetonitrile (e.g., 95:5 v/v) over 10-15 minutes. Both solvents should contain 0.1% formic acid or acetic acid to ensure sharp peak shapes.

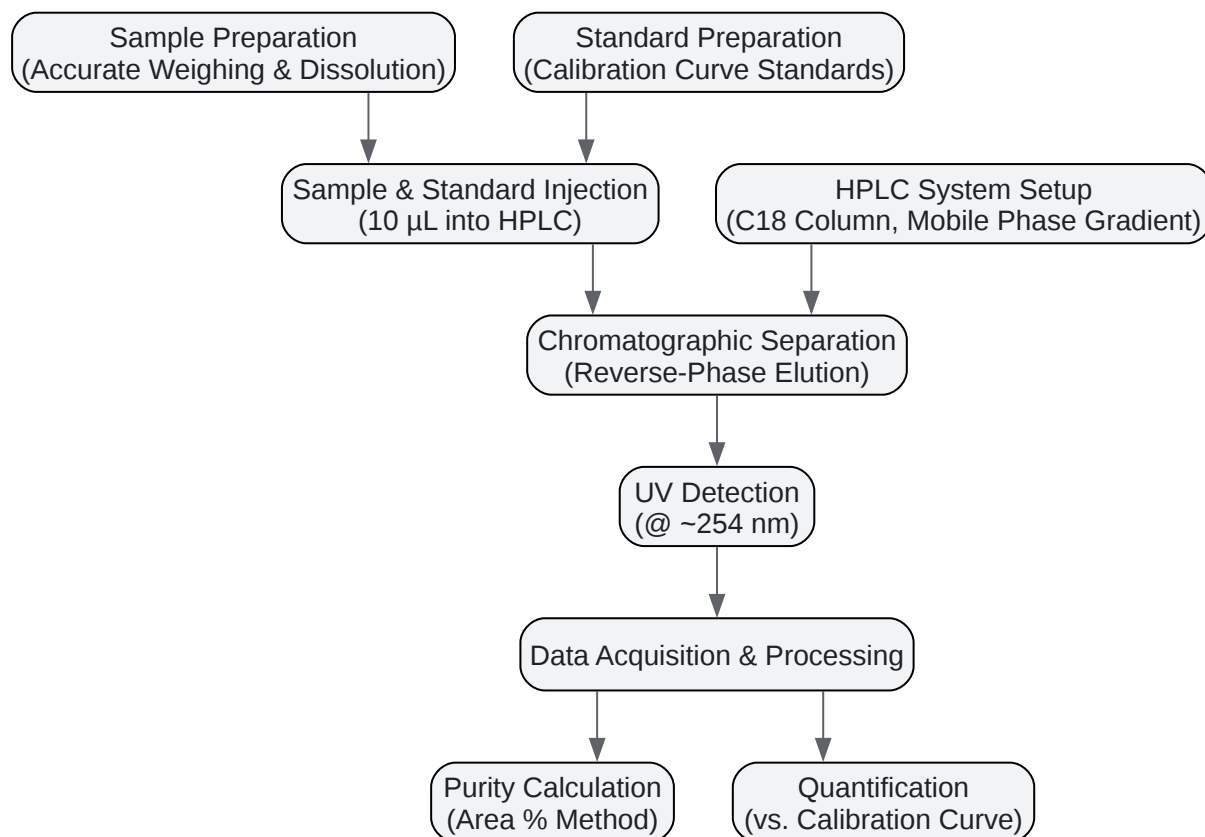
- **Sample Preparation:** Accurately weigh and dissolve the compound in the mobile phase or acetonitrile to a known concentration (e.g., 1 mg/mL for a stock solution, then dilute further).
- **Injection and Detection:** Inject a small volume (e.g., 10 μ L) and monitor the effluent with a UV detector at a wavelength where the compound has high absorbance (e.g., ~254 nm).
- **Quantification:** Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Method Validation Principles

This analytical protocol is validated by:

- **Specificity:** The method's ability to resolve the analyte peak from any impurities or degradation products.
- **Linearity:** Demonstrating that the detector response is proportional to the analyte concentration over a specific range.
- **Accuracy & Precision:** Confirmed by analyzing samples with known concentrations (recoveries) and demonstrating low variability in repeated measurements ($RSD < 2\%$).^{[7][8]}

Analytical Workflow Diagram



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Caption: HPLC-UV workflow for purity analysis of **3,4-Dichlorophenylacetone**.

Safety, Handling, and Storage

Proper handling of **3,4-Dichlorophenylacetone** is imperative to ensure laboratory safety and maintain the integrity of the compound. The information below is derived from available Safety Data Sheets (SDS).

Hazard Identification

Hazard Class	Statement	GHS Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed.[9]	GHS07 (Exclamation Mark)
Skin Corrosion/Irritation	H315: Causes skin irritation.[9] [10]	GHS07 (Exclamation Mark)
Serious Eye Damage	H318/H319: Causes serious eye damage/irritation.[9]	GHS05 (Corrosion)
Skin Sensitization	H317: May cause an allergic skin reaction.	GHS07 (Exclamation Mark)
Respiratory Irritation	H335: May cause respiratory irritation.[10]	GHS07 (Exclamation Mark)
Aquatic Hazard	H400/H412: Very toxic/Harmful to aquatic life.	GHS09 (Environment)

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[11]
- Ventilation: Handle only in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust or vapors.[3]
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][11]
 - Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3][11]
 - Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[3][11]
 - Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[3]

Storage and Stability

- Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] For long-term stability and to preserve purity, storage at 0-8 °C is recommended.[1]
- Incompatibilities: Keep away from heat, sources of ignition, and strong oxidizing agents.[3] [12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

3,4-Dichlorophenylacetone (CAS 6097-32-1) is a chemical intermediate of significant value, bridging basic chemical synthesis with high-value applications in pharmaceuticals, agrochemicals, and materials science. Its utility is rooted in its distinct structural features—a reactive ketone function and a modifiable dichlorinated aromatic ring. This guide has provided a detailed technical framework covering its fundamental properties, predictive spectroscopic data, a viable synthesis strategy, and robust analytical methods. By adhering to the outlined safety and handling protocols, researchers can confidently and effectively utilize this compound as a key building block for innovation and discovery in their respective fields.

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